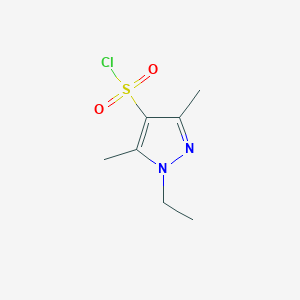

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCJMZFSOMFEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005614-77-6 | |

| Record name | 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for facile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound emerges as a particularly valuable intermediate, leveraging the reactivity of the sulfonyl chloride group to create diverse libraries of sulfonamide derivatives.[1] These sulfonamides are of significant interest as they can act as bioisosteres for amides, often conferring improved metabolic stability and pharmacokinetic profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1005614-77-6 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [3] |

| Molecular Weight | 222.69 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Soluble in polar organic solvents such as dichloromethane and chloroform. | Inferred from reaction conditions[1] |

Spectroscopic Characterization (Predicted and Analogue-Based):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a quartet around 4.0-4.2 ppm corresponding to the N-ethyl methylene protons, a triplet around 1.4-1.6 ppm for the N-ethyl methyl protons, and two singlets for the C3 and C5 methyl groups around 2.4-2.6 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic signals would include those for the two pyrazole methyl carbons, the N-ethyl methylene and methyl carbons, and the quaternary carbons of the pyrazole ring, with the carbon bearing the sulfonyl chloride group being significantly downfield.

-

IR (KBr): Key vibrational bands are anticipated for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹) and C-N and C=C stretching of the pyrazole ring.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound can be logically approached in a two-step sequence starting from readily available precursors. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The initial step involves the N-alkylation of 3,5-dimethylpyrazole. The choice of an appropriate ethylating agent and base is crucial for achieving a high yield and preventing side reactions.

Protocol:

-

Preparation of the Reaction Mixture: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity.

-

Alkylation: To the resulting suspension, add ethyl iodide or ethyl bromide (1.1 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 2: Sulfonylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole

This step introduces the reactive sulfonyl chloride moiety at the C4 position of the pyrazole ring. This is typically achieved through electrophilic substitution using chlorosulfonic acid.

Protocol: [1]

-

Preparation of the Chlorosulfonic Acid Solution: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq) in chloroform to 0 °C under a nitrogen atmosphere. The use of an excess of chlorosulfonic acid drives the reaction to completion.

-

Addition of the Pyrazole: Slowly add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution at 0 °C. Maintaining a low temperature is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10-12 hours. The reaction progress should be monitored by TLC.

-

Thionyl Chloride Addition: To the reaction mixture, add thionyl chloride (1.5 eq) at 60 °C and continue stirring for an additional 2 hours. Thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product is then extracted with dichloromethane. The organic layer is washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity with nucleophiles, particularly amines, to form a wide range of sulfonamides. This reaction is a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs.

General Protocol for Sulfonamide Synthesis

Protocol: [1]

-

Amine Solution: Dissolve the desired primary or secondary amine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to the amine solution. The base is essential to neutralize the hydrochloric acid generated during the reaction.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in DCM to the amine mixture at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Caption: General reaction scheme for the synthesis of pyrazole-4-sulfonamides.

Applications in the Synthesis of Biologically Active Molecules

Derivatives of pyrazole-4-sulfonamide have demonstrated a range of promising biological activities.

Antiproliferative Activity:

Several studies have reported the synthesis of pyrazole-4-sulfonamides with significant antiproliferative activity against various cancer cell lines.[1] For example, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were tested against the U937 human leukemia cell line, with some compounds exhibiting potent activity.[1] The structure-activity relationship (SAR) studies in such research are crucial for guiding the design of more potent and selective anticancer agents.

| Compound ID | Cell Line | IC₅₀ (µM) |

| MR-S1-7 | U937 | Data not available, but showed activity[1] |

| MR-S1-3 | U937 | Data not available, but showed activity[1] |

Antimicrobial and Antioxidant Activity:

The pyrazole sulfonamide scaffold has also been explored for its potential as an antimicrobial and antioxidant agent.[5] The combination of the pyrazole and sulfonamide pharmacophores can lead to synergistic effects, resulting in compounds with dual activities.[5]

Carbonic Anhydrase Inhibition:

Certain pyrazole sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[3] Sulfonyl chlorides, in general, are corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled.[6]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and predictable reactivity make it an attractive tool for medicinal chemists. The demonstrated biological activities of its derivatives, including antiproliferative and antimicrobial effects, underscore its potential in the development of novel therapeutics. Future research in this area will likely focus on expanding the diversity of the sulfonamide library, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space accessible from this intermediate holds significant promise for the future of drug discovery.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1005614-77-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound,CAS : 1005614-77-6 [eforu-chemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005614-77-6). Pyrazole-containing compounds are foundational scaffolds in modern chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[1][2] As a reactive intermediate, the sulfonyl chloride derivative is critical for the synthesis of a diverse array of sulfonamides and other targeted molecules.[1] This document consolidates key identification data, describes its physical state, and presents predicted spectroscopic information. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven protocols for empirical determination, empowering researchers to generate reliable data.

Molecular Identity and Structure

Accurate identification is the cornerstone of any scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1005614-77-6 | [3][4] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [3][5] |

| Molecular Weight | 222.69 g/mol | [3] |

| MDL Number | MFCD05667189 | [3] |

| InChI Key | RQCJMZFSOMFEOT-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=NN(CC)C(C)=C1S(=O)(Cl)=O | |

The structure comprises a central 1,3,5-trisubstituted pyrazole ring. The nitrogen at position 1 is substituted with an ethyl group, while the carbons at positions 3 and 5 bear methyl groups. The synthetically crucial sulfonyl chloride moiety is attached at the 4-position. This arrangement of functional groups dictates the compound's reactivity and physical properties.

Figure 1: 2D Molecular Structure

Core Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Summary of Physical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Appearance | Data not available (related compounds are pale yellow solids[6]) | |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available (Decomposition likely at high temp.) | |

| Solubility | Data not publicly available | |

| Predicted XlogP | 1.4 | [5] |

| Flash Point | Not applicable | |

Physical State and Appearance

The compound is documented as a solid at standard temperature and pressure. While the exact color is not specified in available literature, analogous pyrazole sulfonyl chlorides are often pale yellow solids.[6]

Thermal Properties: Melting Point

The melting point is a fundamental property that indicates purity. As no experimentally determined value is available in the literature, empirical measurement is required.

The capillary melting point method is a standard and reliable technique for crystalline solids. The workflow ensures accuracy through controlled heating and precise observation.

Figure 2: Workflow for Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the solid on a watch glass. Using a spatula, grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 3-5 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating: If the approximate melting point is unknown, perform a rapid preliminary run to estimate the range. For a precise measurement, heat the block rapidly to a temperature approximately 15°C below the expected melting point.

-

Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_start). Continue heating and record the temperature at which the last solid particle melts (T_end). The melting point is reported as the range T_start – T_end. A narrow range (<2°C) is indicative of high purity.

Solubility Profile

Quantitative solubility data is not available. However, the molecular structure and predicted XlogP value of 1.4 suggest it is a compound of moderate lipophilicity.[5] It is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Due to the reactive sulfonyl chloride group, it will decompose in protic solvents such as water, methanol, and ethanol, forming the corresponding sulfonic acid or ester.

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To each test tube, add approximately 10 mg of the compound.

-

Observation: Agitate each tube using a vortex mixer for 30 seconds. Observe and record whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

-

Causality Check: For protic solvents where the compound dissolves, the potential for reaction (decomposition) should be considered. A change in the solution's appearance or the evolution of gas (HCl) over time would indicate reactivity rather than simple dissolution.

Spectroscopic and Chromatographic Properties

Spectroscopic data provides direct insight into the molecular structure and is essential for identity confirmation.

Mass Spectrometry

While experimental mass spectra are not available, predicted collision cross-section (CCS) values provide valuable information for advanced mass spectrometry techniques, aiding in identification within complex mixtures.[5]

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.03026 | 144.3 |

| [M+Na]⁺ | 245.01220 | 156.8 |

| [M-H]⁻ | 221.01570 | 146.8 |

Data sourced from PubChemLite.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No public NMR spectra are available. However, based on the structure and data from analogous compounds, a ¹H NMR spectrum in a non-protic solvent like CDCl₃ would be expected to show the following characteristic signals:

-

Ethyl Group: A quartet (2H) around 4.0-4.2 ppm (for the -CH₂- group adjacent to the pyrazole nitrogen) and a triplet (3H) around 1.4-1.6 ppm (for the terminal -CH₃ group).

-

Pyrazole Methyl Groups: Two distinct singlets (3H each) likely in the range of 2.4-2.6 ppm. The chemical environment of the C3-methyl and C5-methyl is slightly different, which should result in separate signals. This is consistent with published data for similar structures, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[6]

Safety, Handling, and Storage

Proper safety and handling procedures are mandatory when working with reactive chemical intermediates.

-

Hazards: The compound is classified as an irritant.[3] Sulfonyl chlorides as a class are water-reactive and can release hydrochloric acid upon contact with moisture.

-

Handling: All handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[7][8] Avoid generating dust and prevent contact with skin and eyes.[7][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[7][9] It is classified as a Combustible Solid (Storage Class 11).

Conclusion

This compound is a solid chemical intermediate with a molecular weight of 222.69 g/mol . While key experimental physical data such as melting point and solubility are not widely published, this guide provides robust, standard-operating protocols for their empirical determination. The predicted spectroscopic and safety data herein provide a strong foundation for researchers and drug development professionals to handle, characterize, and utilize this versatile building block effectively and safely in their synthetic endeavors.

References

- 1. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 1005614-77-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. This compound,CAS : 1005614-77-6 [eforu-chemical.com]

- 5. PubChemLite - this compound (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

A Senior Application Scientist's Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Structure, Synthesis, and Application

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, its core reactivity, and its strategic importance in the creation of complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and properties. The compound's nomenclature and key identifiers are outlined below.

IUPAC Name: this compound[1][2]

The structure is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at four positions: an ethyl group at the N1 position, two methyl groups at the C3 and C5 positions, and the functionally critical sulfonyl chloride group at the C4 position.

Caption: 2D Structure of this compound.

Data Presentation: Key Properties and Identifiers

The following table summarizes essential quantitative and identifying information for this compound, facilitating quick reference and accurate documentation in experimental settings.

| Property | Value |

| CAS Number | 1005614-77-6[1][3] |

| Molecular Formula | C₇H₁₁ClN₂O₂S |

| Molecular Weight | 222.69 g/mol |

| Appearance | Typically a solid or powder[1] |

| SMILES String | CC1=NN(CC)C(C)=C1S(=O)(Cl)=O |

| InChI Key | RQCJMZFSOMFEOT-UHFFFAOYSA-N |

The Chemistry: Synthesis and Core Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a synthetic intermediate.

Synthesis Pathway: A Logic-Driven Approach

The synthesis of pyrazole sulfonyl chlorides is a well-established process rooted in electrophilic aromatic substitution. The process logically begins with the formation of the substituted pyrazole ring, followed by the introduction of the sulfonyl chloride moiety.

-

Pyrazole Ring Formation: The core 1-ethyl-3,5-dimethyl-1H-pyrazole is synthesized via a condensation reaction between a β-diketone (pentane-2,4-dione) and ethylhydrazine. This is an efficient and high-yield reaction for creating the substituted pyrazole scaffold[4][5].

-

Chlorosulfonation: The resulting pyrazole is then subjected to chlorosulfonation. This is an electrophilic substitution where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The pyrazole ring is sufficiently electron-rich to be attacked at the C4 position, leading to the desired product[4].

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol: Chlorosulfonation

This protocol is based on established methods for the chlorosulfonation of pyrazole systems[4]. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equiv)

-

Chlorosulfonic acid (5.0 - 5.5 equiv)

-

Chloroform (or Dichloromethane)

-

Ice-water bath

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole in chloroform.

-

Causality: The use of an inert solvent like chloroform is crucial to prevent side reactions. A nitrogen atmosphere prevents the introduction of atmospheric moisture, which would readily hydrolyze both the chlorosulfonic acid and the final product.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent thermal degradation of the product, and minimize the formation of undesired byproducts.

-

-

Reagent Addition: Add chlorosulfonic acid dropwise to the stirred pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: A large excess of chlorosulfonic acid is used to drive the reaction to completion. Slow, dropwise addition is a critical control measure for managing the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60 °C) for several hours to ensure the reaction goes to completion[4].

-

Causality: The initial low temperature controls the kinetic phase, while subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.

-

Causality: This step quenches the reaction by hydrolyzing the excess, highly reactive chlorosulfonic acid. This must be done with extreme caution due to the violent and exothermic nature of quenching strong acids.

-

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer with additional chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Causality: This isolates the product from the aqueous phase. Drying with sodium sulfate removes residual water, which is critical for the stability of the sulfonyl chloride product.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Core Reactivity: The Sulfonamide Synthon

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles. Its most common application is in the formation of sulfonamides through reaction with primary or secondary amines[6].

This reactivity is a cornerstone of medicinal chemistry, as the resulting pyrazole-sulfonamide moiety is a privileged scaffold found in numerous bioactive molecules[4][7].

Caption: Core reactivity with an amine to form a stable sulfonamide.

Applications in Drug Discovery

This compound is not an end product but a high-value intermediate. Its structure is strategically designed for incorporation into larger molecules. The pyrazole core offers a rigid, aromatic scaffold that can engage in various intermolecular interactions within a biological target, while the sulfonamide linkage provides a stable, hydrogen-bonding capable connection point.

A notable application is in the development of enzyme inhibitors. For example, similar pyrazole sulfonamides have been utilized in the creation of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have therapeutic potential[7]. In such cases, the pyrazole sulfonamide core serves as the central anchor from which other pharmacophoric groups are elaborated to achieve high potency and selectivity.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is corrosive and requires careful handling.

GHS Hazard Information:

Mandatory Precautionary Measures:

-

Prevention:

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3].

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][8].

-

P316: Get emergency medical help immediately[3].

-

Storage Recommendations: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up[3][9]. The compound is sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the sulfonyl chloride group[9].

Conclusion

This compound is a versatile and powerful chemical intermediate. Its well-defined structure, predictable reactivity, and established synthesis pathways make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. By understanding the principles behind its synthesis and handling it with the required safety precautions, researchers can effectively leverage this building block to construct novel and complex molecules with significant biological potential.

References

- 1. This compound,CAS : 1005614-77-6 [eforu-chemical.com]

- 2. PubChemLite - this compound (C7H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Spectral Data of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of this important chemical intermediate. While experimental spectra for this specific molecule are not publicly available, this guide leverages data from close structural analogs and foundational spectroscopic theory to provide a reliable predictive analysis.

Molecular Structure and Synthetic Pathway

This compound (C₇H₁₁ClN₂O₂S), with a molecular weight of 222.69 g/mol and CAS number 1005614-77-6, is a key building block in medicinal and agricultural chemistry.[1] Its structure, featuring a substituted pyrazole ring with a reactive sulfonyl chloride group, makes it a versatile reagent for the synthesis of various sulfonamides and other derivatives.[2]

The synthesis of this compound follows a logical two-step pathway, beginning with the formation of the pyrazole ring, followed by chlorosulfonation. This approach ensures a high yield of the desired product.

References

Harnessing the Electrophilic Power of Pyrazole Sulfonyl Chlorides: A Guide to Reactivity, Synthesis, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold."[2] Since 2011, the U.S. FDA has approved over 30 drugs containing this moiety, targeting a vast array of diseases from cancer to inflammatory conditions.[2] Among the most versatile intermediates for elaborating this scaffold are pyrazole sulfonyl chlorides. These highly reactive electrophiles are pivotal precursors for synthesizing pyrazole sulfonamides, a class of compounds with a rich history of pharmacological activity, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

This guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of pyrazole sulfonyl chlorides. We will delve into the causality behind experimental choices, present validated protocols, and discuss the stability considerations crucial for harnessing these powerful reagents in drug discovery and development.

Part 1: Synthesis of Pyrazole Sulfonyl Chlorides

The successful synthesis of pyrazole sulfonyl chlorides is the critical first step in accessing a diverse library of sulfonamide derivatives. The choice of method often depends on the starting materials available and the desired substitution pattern on the pyrazole ring.

Direct Chlorosulfonation of Pyrazoles

The most common and direct method for synthesizing pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole ring using chlorosulfonic acid (ClSO₃H).[4][8]

Mechanism & Rationale: Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic attack.[9] Chlorosulfonic acid is a potent sulfonating agent. The reaction proceeds via the formation of a pyrazole sulfonic acid intermediate. However, this intermediate is often not isolated. Instead, a chlorinating agent, typically thionyl chloride (SOCl₂), is added in the same pot to convert the sulfonic acid into the more reactive sulfonyl chloride.[3] The addition of thionyl chloride drives the reaction to completion and ensures the final product is the desired sulfonyl chloride. The position of sulfonation is dictated by the directing effects of existing substituents on the pyrazole ring; electron-donating groups, for instance, can direct the electrophilic substitution.[10]

Visual Workflow: Direct Chlorosulfonation

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]

- 9. researchgate.net [researchgate.net]

- 10. 3-Methyl-1-propyl-1h-pyrazole-5-sulfonyl chloride | 1245807-34-4 | Benchchem [benchchem.com]

The Pyrazole Sulfonyl Chloride Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby offering a fertile ground for drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1][2] When functionalized with a sulfonyl chloride moiety (-SO₂Cl), it becomes a highly reactive and versatile intermediate, primarily for the synthesis of pyrazole sulfonamides. These sulfonamides have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.[3][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a mere cataloging of activities. It aims to provide a deep, mechanistic understanding of why this scaffold is so effective. We will explore the synthesis, delve into the key biological targets, elucidate the underlying mechanisms of action, and provide a field-proven perspective on the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Furthermore, this guide includes detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

I. The Synthetic Keystone: Accessing Pyrazole-Based Sulfonyl Chlorides and Sulfonamides

The journey to biologically active molecules begins with robust and efficient chemical synthesis. The pyrazole sulfonyl chloride is the critical intermediate that opens the door to a vast chemical space of sulfonamide derivatives.

Synthesis of the Pyrazole Sulfonyl Chloride Intermediate

The most common and direct method for synthesizing pyrazole-4-sulfonyl chlorides is through the electrophilic substitution of a pyrazole core with chlorosulfonic acid (ClSO₃H), often in the presence of a halogenating agent like thionyl chloride (SOCl₂) to facilitate the conversion of the resulting sulfonic acid to the sulfonyl chloride.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol outlines a standard procedure for the sulfonylation of a substituted pyrazole.

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) dissolved in chloroform (3 mL per gram of pyrazole).

-

Reagent Preparation: In a separate flask, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 mL per gram of chlorosulfonic acid).

-

Reaction Initiation: Cool the pyrazole solution to 0°C using an ice bath. Under a nitrogen atmosphere, add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Chlorination Step: To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over a period of 20 minutes. Continue stirring at this temperature for an additional 2 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum to yield the pyrazole-4-sulfonyl chloride.[5]

From Sulfonyl Chloride to Bioactive Sulfonamide

The true biological potential is unlocked when the reactive sulfonyl chloride is coupled with a diverse range of primary or secondary amines to form the stable and pharmacologically active sulfonamide linkage.

Experimental Protocol: General Synthesis of Pyrazole Sulfonamides

This protocol provides a general method for the synthesis of N-substituted pyrazole sulfonamides.

-

Reactant Preparation: Dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM) (10 volumes) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution at room temperature (25–30 °C).

-

Coupling Reaction: Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) dropwise to the amine solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction's completion using TLC.

-

Work-up and Purification: Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography to yield the pure pyrazole sulfonamide.[5]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride Derivatives

Introduction: The Prominence of the Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic scaffold that has been a cornerstone in the development of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, making it a versatile building block in medicinal chemistry. When coupled with a sulfonyl chloride moiety, the resulting pyrazole sulfonyl chloride core becomes a reactive intermediate for the synthesis of a wide array of sulfonamide derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory functions.[2][3] This guide will provide an in-depth exploration of potential therapeutic targets for derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, offering a roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this promising chemical scaffold.

While specific biological data for this compound is not extensively available in the public domain, by examining the activities of structurally related pyrazole sulfonyl chloride derivatives, we can logically deduce and propose high-probability therapeutic target classes. This guide will focus on a systematic approach to target identification and validation, grounded in the established pharmacology of the broader pyrazole sulfonamide family.

I. Core Therapeutic Areas and Potential Target Classes

Based on the extensive literature on pyrazole derivatives, two primary therapeutic areas emerge as highly promising for this compound derivatives: Oncology and Inflammation . Within these areas, several key molecular target classes can be prioritized for investigation.

Enzyme Inhibition: A Dominant Mechanism of Action

The pyrazole sulfonamide scaffold is a frequent constituent of various enzyme inhibitors. The sulfonyl chloride group is a key reactive handle for synthesizing sulfonamides, which can then interact with enzyme active sites.

A multitude of pyrazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ATP-binding site of many kinases is amenable to occupation by heterocyclic scaffolds like pyrazole.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers. Pyrazole derivatives have shown inhibitory activity against both EGFR and HER-2.

-

Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 mutations are also linked to an increased risk of certain cancers. The discovery of pyrazole-based LRRK2 inhibitors suggests a potential avenue for exploration.

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Pyrazole-containing compounds have been developed as PI3K inhibitors.

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole-based CDK inhibitors have been reported to induce cell cycle arrest and apoptosis in cancer cells.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways, IRAK4 is also implicated in certain cancers. N-(1H-pyrazol-4-yl)carboxamides have been identified as potent IRAK4 inhibitors.[4]

Experimental Workflow for Kinase Inhibition Screening:

A tiered approach is recommended to efficiently screen for kinase inhibitory activity.

Caption: Tiered screening workflow for kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (derivatives of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure:

-

Prepare a serial dilution of the test compounds.

-

In a 96-well plate, add the EGFR kinase, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Certain CA isoforms are overexpressed in tumors and contribute to their survival and proliferation. Pyrazole sulfonamides are a well-established class of CA inhibitors.[5]

Rationale for Targeting CAs: The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The substitution pattern on the pyrazole ring can influence isoform selectivity.

The selective inhibition of COX-2 is the mechanism of action for the blockbuster anti-inflammatory drug Celecoxib, which features a pyrazole core. The sulfonamide or a related functional group on the pyrazole scaffold plays a crucial role in COX-2 selectivity. Derivatives of this compound are therefore prime candidates for development as novel anti-inflammatory agents.[3]

Experimental Workflow for COX Inhibition and Selectivity:

Caption: Workflow for assessing COX inhibition and selectivity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Reagents: Ovine COX-1 or human recombinant COX-2, arachidonic acid, test compounds, and an ELISA kit for prostaglandin E2 (PGE2) detection.

-

Procedure:

-

Pre-incubate the enzyme with the test compound for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate to allow for the conversion of arachidonic acid to PGH2.

-

Terminate the reaction and measure the amount of PGE2 produced using the ELISA kit.

-

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Modulation of Other Cancer-Related Pathways

Beyond direct enzyme inhibition, pyrazole derivatives can influence other cellular processes critical for cancer cell survival and proliferation.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Topoisomerase II is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death. Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, suggesting that human topoisomerase II could also be a potential target.

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers. The discovery of pyrazole-based Mcl-1 inhibitors highlights a promising avenue for inducing apoptosis in cancer cells.[6]

II. Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazole sulfonamide derivatives is highly dependent on the substitution pattern on the pyrazole ring and the nature of the group attached to the sulfonamide nitrogen. For this compound derivatives, the following SAR principles, gleaned from related series, should be considered:

| Position | Substituent | Potential Impact on Activity |

| N1 | Ethyl group | Influences lipophilicity and potential steric interactions within the binding pocket.[7] |

| C3 & C5 | Methyl groups | Affects the electronic properties and conformation of the pyrazole ring.[7] |

| C4 | Sulfonamide group | The nature of the amine used to form the sulfonamide is critical for target interaction and selectivity. Aromatic and heteroaromatic amines often confer potent activity.[2] |

III. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The primary focus for target identification should be on enzyme inhibition, with a strong emphasis on protein kinases and cyclooxygenases. A systematic approach, beginning with broad panel screening and progressing to more focused cellular and in vivo models, will be crucial for elucidating the specific mechanism of action and therapeutic potential of derivatives of this scaffold. The inherent reactivity of the sulfonyl chloride group allows for the creation of large, diverse libraries of sulfonamides, which, when coupled with a robust screening cascade, can accelerate the discovery of new drug candidates. Future research should also explore the potential for these derivatives to modulate other key cancer and inflammatory pathways, such as tubulin polymerization and apoptosis.

IV. References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. --INVALID-LINK--

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. --INVALID-LINK--

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. --INVALID-LINK--

-

Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. --INVALID-LINK--

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. --INVALID-LINK--

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. --INVALID-LINK--

-

1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. MySkinRecipes. --INVALID-LINK--

-

This compound. Sigma-Aldrich. --INVALID-LINK--

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. --INVALID-LINK--

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. --INVALID-LINK--

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. --INVALID-LINK--

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. --INVALID-LINK--

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. --INVALID-LINK--

-

1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem. --INVALID-LINK--

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. --INVALID-LINK--

-

Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. --INVALID-LINK--

-

BindingDB PrimarySearch_ki. BindingDB. --INVALID-LINK--

-

Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. PubMed. --INVALID-LINK--

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. --INVALID-LINK--

-

N-(3,5-dimethylphenyl)-1-methyl-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxamide. MolPort. --INVALID-LINK--

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

An In-Depth Guide to the

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The protocols herein are presented with detailed procedural steps, mechanistic insights, and safety considerations to ensure reliable and safe execution in a research setting. The synthesis is approached via a robust three-step sequence: the initial formation of the pyrazole core, subsequent N-alkylation, and concluding with regioselective chlorosulfonation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Pyrazole-4-sulfonyl chlorides are versatile building blocks in medicinal chemistry. The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse array of sulfonamides and sulfonate esters. These derivatives are prominent scaffolds in molecules designed as kinase inhibitors, anti-inflammatory agents, and herbicides.[2][3]

The target molecule, this compound, is synthesized through a logical and efficient three-step pathway. This strategy ensures high yields and purity of the intermediate at each stage, culminating in the desired product.

The overall synthetic workflow is as follows:

-

Step 1: Knorr Pyrazole Synthesis. Formation of the foundational 3,5-dimethyl-1H-pyrazole ring via the condensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate.[2][4]

-

Step 2: N-Ethylation. Selective alkylation at the N1 position of the pyrazole ring using an ethylating agent to produce 1-ethyl-3,5-dimethyl-1H-pyrazole.

-

Step 3: Electrophilic Chlorosulfonation. Introduction of the sulfonyl chloride group at the C4 position of the activated pyrazole ring using chlorosulfonic acid.[2]

References

- 1. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride [myskinrecipes.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

Application Note: A Robust Protocol for the Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides via Reaction with Primary Amines

Abstract

This application note provides a comprehensive guide for the synthesis of N-substituted 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides through the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and discusses critical parameters for reaction optimization. The provided methodologies are designed to be self-validating, ensuring reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrazole Sulfonamides

The fusion of pyrazole and sulfonamide moieties creates a powerful pharmacophore present in numerous pharmaceutically active compounds.[1] These scaffolds are cornerstones in the design of novel therapeutics, demonstrating activities that span from anticancer and antidiabetic to anti-inflammatory and antimicrobial agents.[2][3][4] The reaction between a pyrazole sulfonyl chloride and an amine is a fundamental and efficient method for forging the critical S-N bond, enabling the construction of diverse compound libraries for drug discovery programs.[5][6]

This guide focuses specifically on the coupling of this compound with primary amines. This particular pyrazole core is of significant interest, and understanding its reactivity is key to accessing novel chemical entities. We will elucidate the causality behind each experimental step, providing a robust framework for both novice and experienced researchers.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the S-N bond is definitively formed.

-

Proton Abstraction: The resulting sulfonamide is protonated. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) byproduct.[6][7] This neutralization step is vital as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. cbijournal.com [cbijournal.com]

- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1] Its inherent physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a cornerstone in the design of a multitude of therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Among the various functionalized pyrazoles, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has emerged as a particularly valuable and versatile building block for the synthesis of novel bioactive molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate.

The sulfonyl chloride moiety at the 4-position of the pyrazole ring is a highly reactive electrophilic group, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamides.[2] This reactivity is the lynchpin of its utility, providing a straightforward and efficient route to a diverse library of pyrazole-4-sulfonamide derivatives. These derivatives have shown significant promise in various therapeutic areas, including oncology and inflammation, by targeting key enzymes and receptors.[3][4]

This guide will provide detailed, field-proven protocols for the synthesis of this compound and its subsequent elaboration into medicinally relevant sulfonamides. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is a logical two-step process, commencing with the construction of the pyrazole core, followed by chlorosulfonylation. The following protocols are adapted from established procedures for analogous pyrazole derivatives and are designed to be robust and scalable.[5]

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The initial step involves a classic Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a substituted hydrazine (ethylhydrazine). This reaction is highly efficient and regioselective.

Experimental Protocol 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone (1.0 eq)

-

Ethylhydrazine oxalate (1.0 eq)

-

Sodium hydroxide (2.0 eq)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

To a stirred solution of sodium hydroxide (2.0 eq) in water, add ethylhydrazine oxalate (1.0 eq) at room temperature. Stir until the solid dissolves completely.

-

Add acetylacetone (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford 1-ethyl-3,5-dimethyl-1H-pyrazole as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Chlorosulfonylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The second step introduces the sulfonyl chloride functionality at the C4 position of the pyrazole ring. This is achieved through an electrophilic substitution reaction using chlorosulfonic acid. The addition of thionyl chloride is crucial for converting the initially formed sulfonic acid into the desired sulfonyl chloride.[5]

Experimental Protocol 2: Synthesis of this compound

Materials:

-

1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (5.5 eq)

-

Thionyl chloride (1.3 eq)

-

Chloroform

-

Ice-water bath

Procedure:

-

In a fume hood, add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere. The addition should be performed slowly and carefully.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

-

Monitor the reaction by TLC.

-

To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60 °C over 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Summary of Synthesis and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | 1H NMR (CDCl3, δ ppm) |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole | C7H12N2 | 124.18 | 85-95 | Pale yellow oil | ~4.0 (q, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H), ~1.4 (t, 3H) |

| This compound | C7H11ClN2O2S | 222.70 | 70-85 | Off-white solid | ~4.1 (q, 2H), ~2.6 (s, 3H), ~2.5 (s, 3H), ~1.5 (t, 3H) |

Note: 1H NMR chemical shifts are approximate and may vary slightly.

Application in Medicinal Chemistry: Synthesis of Pyrazole-4-sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. This reaction is typically straightforward, involving the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Protocol for Sulfonamide Synthesis

The following is a general and robust protocol for the synthesis of pyrazole-4-sulfonamides that can be adapted for a wide range of amine coupling partners.

Experimental Protocol 3: General Synthesis of N-Aryl/Alkyl-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 2.0 eq) in DCM or THF.

-

To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Figure 1: General Workflow for the Synthesis of Pyrazole-4-sulfonamides

Caption: Synthetic workflow from starting materials to bioactive sulfonamides.

Rationale and Applications in Drug Design

The 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold is a bioisostere of a carboxylic acid and can participate in crucial hydrogen bonding interactions with biological targets. The substituents on the pyrazole ring and the nitrogen of the sulfonamide can be systematically varied to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Figure 2: Key Interactions of the Pyrazole-4-sulfonamide Scaffold

Caption: Potential interactions with a biological target.

Examples of Target Classes:

-

Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif, and the pyrazole-sulfonamide scaffold can be designed to interact with the hinge region of various kinases, which are often implicated in cancer.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors used in the treatment of glaucoma, epilepsy, and cancer.[6][7]

-

Anti-inflammatory Agents: By mimicking the structure of known anti-inflammatory drugs like celecoxib, novel pyrazole-sulfonamides can be designed as selective COX-2 inhibitors with potentially improved side-effect profiles.

Table 2: Representative Bioactive Molecules Derived from Pyrazole-4-sulfonyl Chlorides

| Target Class | Example Structure (Core) | R-group on Sulfonamide | Potential Therapeutic Area |

| Kinase Inhibitors | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Substituted anilines | Oncology |

| Carbonic Anhydrase Inhibitors | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Aminothiazoles | Glaucoma, Oncology |

| COX-2 Inhibitors | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 4-Sulfamoylphenyl | Inflammation, Pain |

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of potential drug candidates. The straightforward and robust synthetic protocols provided herein should empower researchers to efficiently access this key intermediate and explore its full potential in their drug discovery programs. The continued exploration of the chemical space around this privileged scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

References

- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

Applications of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Synthesis: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery.[1][2] Its remarkable versatility, arising from multiple sites for chemical modification and inherent metabolic stability, has rendered it a "privileged scaffold" in the design of high-efficacy herbicides, fungicides, and insecticides.[3][4] This guide focuses on a key building block, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , and elucidates its application in the synthesis of next-generation crop protection agents. The reactive sulfonyl chloride moiety serves as a versatile handle for coupling with various nucleophiles, enabling the construction of a diverse library of bioactive molecules.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this pyrazole derivative, complete with detailed application notes, experimental protocols, and an exploration of the structure-activity relationships that govern the biological performance of the resulting agrochemicals.

I. Synthesis of Pyrazole-Based Herbicides: Targeting Essential Plant Pathways

The primary application of this compound in herbicide synthesis lies in the construction of sulfonylurea and other related scaffolds that target critical enzymes in plant metabolic pathways.

A. Sulfonylurea Herbicides: Potent Inhibitors of Acetolactate Synthase (ALS)

Sulfonylurea herbicides are renowned for their high potency, low application rates, and favorable toxicological profiles.[5] Their mode of action involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[5] The general structure of a sulfonylurea herbicide consists of an aryl or heteroaryl group, a sulfonylurea bridge, and a heterocyclic moiety.